(S)-3-Carboxy-4-hydroxyphenylglycine (S)-3-Carboxy-4-hydroxyphenylglycine Mixed group I metabotropic glutamate receptor antagonist and group II mGlu agonist.
Brand Name: Vulcanchem
CAS No.: 55136-48-6
VCID: VC0004141
InChI: InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

(S)-3-Carboxy-4-hydroxyphenylglycine

CAS No.: 55136-48-6

Inhibitors

VCID: VC0004141

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

(S)-3-Carboxy-4-hydroxyphenylglycine - 55136-48-6

CAS No. 55136-48-6
Product Name (S)-3-Carboxy-4-hydroxyphenylglycine
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1
Standard InChIKey CHZBCZTXSTWCIG-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Description Mixed group I metabotropic glutamate receptor antagonist and group II mGlu agonist.
Synonyms Alternative Name: (S)-3C4HPG
PubChem Compound 6604713
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator